1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one is a compound that belongs to the class of chalcones, which are known for their diverse biological activities. This compound features a thiophene ring, a dimethylamino group, and a conjugated enone system, making it a subject of interest in medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-(dimethylamino)benzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the enone system to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents like dichloromethane or acetonitrile, and controlled temperatures to ensure selective transformations .
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets. The compound’s enone system can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or modulation of signaling pathways. The dimethylamino group enhances its ability to penetrate cell membranes, increasing its bioavailability .
Comparison with Similar Compounds
Similar compounds to 1-[4-(Dimethylamino)phenyl]-3-(thiophen-2-yl)prop-2-en-1-one include:
1-(2-Thienyl)-3-(4-dimethylaminophenyl)prop-2-en-1-one: This compound has a similar structure but with the positions of the thiophene and dimethylamino groups swapped.
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one: This compound features a methoxy group instead of a dimethylamino group, affecting its electronic properties and biological activities.
The uniqueness of this compound lies in its combination of the dimethylamino group and thiophene ring, which imparts distinct electronic and biological properties .
Properties
CAS No. |
62105-58-2 |
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Molecular Formula |
C15H15NOS |
Molecular Weight |
257.4 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H15NOS/c1-16(2)13-7-5-12(6-8-13)15(17)10-9-14-4-3-11-18-14/h3-11H,1-2H3 |
InChI Key |
NADFNCVGNLDNDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
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